molecular formula C11H10N4O B11887392 6-Amino-5-formyl-2-(methyl(prop-2-yn-1-yl)amino)nicotinonitrile

6-Amino-5-formyl-2-(methyl(prop-2-yn-1-yl)amino)nicotinonitrile

Cat. No.: B11887392
M. Wt: 214.22 g/mol
InChI Key: FAKLFCJQMQTHMD-UHFFFAOYSA-N
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Description

6-Amino-5-formyl-2-(methyl(prop-2-yn-1-yl)amino)nicotinonitrile is a complex organic compound with the molecular formula C11H10N4O. This compound is notable for its unique structure, which includes an amino group, a formyl group, and a prop-2-yn-1-yl group attached to a nicotinonitrile core. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-formyl-2-(methyl(prop-2-yn-1-yl)amino)nicotinonitrile typically involves multiple steps. One common method includes the N-alkylation of a nicotinonitrile derivative with propargyl bromide in the presence of a base such as sodium hydroxide. This reaction is often carried out in a solvent like toluene under phase-transfer catalysis conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-formyl-2-(methyl(prop-2-yn-1-yl)amino)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the primary amine.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

6-Amino-5-formyl-2-(methyl(prop-2-yn-1-yl)amino)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-5-formyl-2-(methyl(prop-2-yn-1-yl)amino)nicotinonitrile involves its interaction with specific molecular targets. The amino and formyl groups can form hydrogen bonds with biological molecules, while the prop-2-yn-1-yl group can participate in covalent modifications. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Formyl-2-(methyl(prop-2-yn-1-yl)amino)benzonitrile
  • 6-Amino-5-formyl-2-(methyl(prop-2-yn-1-yl)amino)pyridine

Uniqueness

6-Amino-5-formyl-2-(methyl(prop-2-yn-1-yl)amino)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

6-amino-5-formyl-2-[methyl(prop-2-ynyl)amino]pyridine-3-carbonitrile

InChI

InChI=1S/C11H10N4O/c1-3-4-15(2)11-8(6-12)5-9(7-16)10(13)14-11/h1,5,7H,4H2,2H3,(H2,13,14)

InChI Key

FAKLFCJQMQTHMD-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=C(C=C(C(=N1)N)C=O)C#N

Origin of Product

United States

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